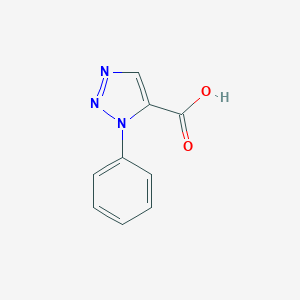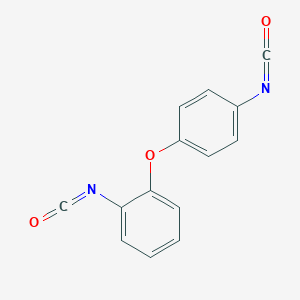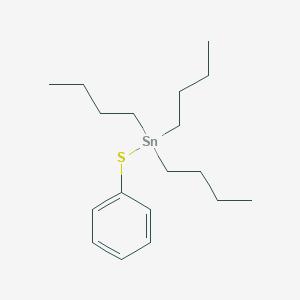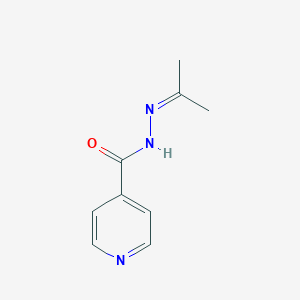
1'(Or 2')-(isopropylidene)isonicotinohydrazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(isopropylidene)isonicotinohydrazide, also known as INH-I, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of hydrazides and is structurally similar to isoniazid, a well-known anti-tuberculosis drug.
Wirkmechanismus
The exact mechanism of action of 1-(isopropylidene)isonicotinohydrazide is not fully understood. However, it is believed to act by inhibiting the synthesis of nucleic acids, which are essential for the growth and replication of microorganisms and cancer cells. It has also been suggested that this compound may exert its anticancer effects by inducing apoptosis, a process of programmed cell death.
Biochemische Und Physiologische Effekte
1-(isopropylidene)isonicotinohydrazide has been shown to exhibit a wide range of biochemical and physiological effects. It has been found to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the proliferation of cancer cells and induce cell cycle arrest. In addition, it has been found to possess anti-inflammatory and antioxidant activities, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 1-(isopropylidene)isonicotinohydrazide in lab experiments is its broad spectrum of activity against various microorganisms and cancer cells. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in vivo.
Zukünftige Richtungen
There are several future directions for research on 1-(isopropylidene)isonicotinohydrazide. One area of interest is the development of more potent derivatives of this compound with improved pharmacokinetic properties. Another area of interest is the investigation of the mechanism of action of this compound, which may lead to the discovery of new targets for drug development. Additionally, the potential use of 1-(isopropylidene)isonicotinohydrazide in combination with other drugs for the treatment of various diseases warrants further investigation.
Wissenschaftliche Forschungsanwendungen
1-(isopropylidene)isonicotinohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to possess antimicrobial, antiviral, and anticancer properties. In addition, it has been found to exhibit anti-inflammatory and antioxidant activities.
Eigenschaften
CAS-Nummer |
4813-04-1 |
|---|---|
Produktname |
1'(Or 2')-(isopropylidene)isonicotinohydrazide |
Molekularformel |
C9H11N3O |
Molekulargewicht |
177.2 g/mol |
IUPAC-Name |
N-(propan-2-ylideneamino)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H11N3O/c1-7(2)11-12-9(13)8-3-5-10-6-4-8/h3-6H,1-2H3,(H,12,13) |
InChI-Schlüssel |
LRCPYBHPYVZWBL-UHFFFAOYSA-N |
SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
Kanonische SMILES |
CC(=NNC(=O)C1=CC=NC=C1)C |
Andere CAS-Nummern |
4813-04-1 |
Piktogramme |
Acute Toxic; Irritant |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

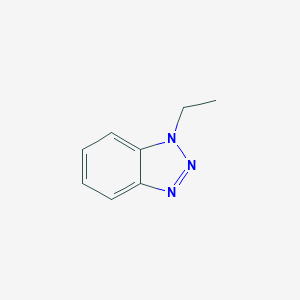
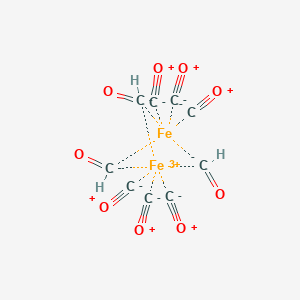
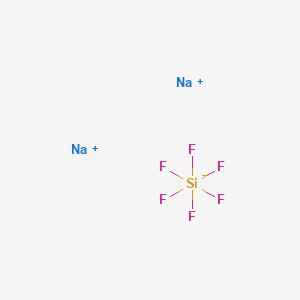
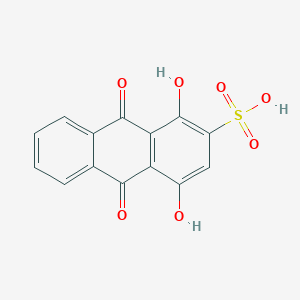
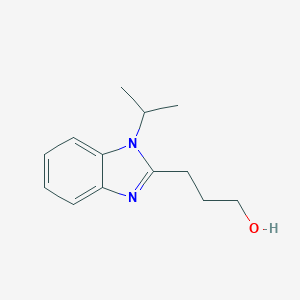
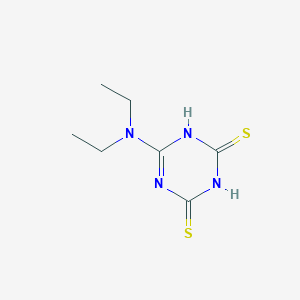
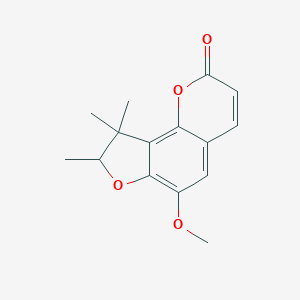
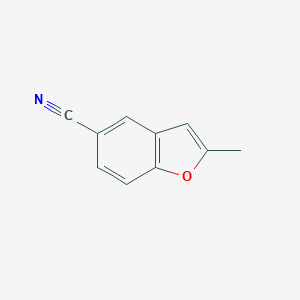
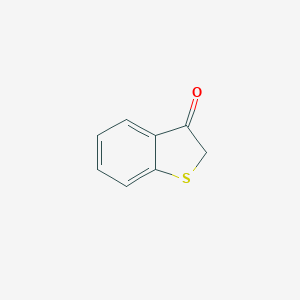
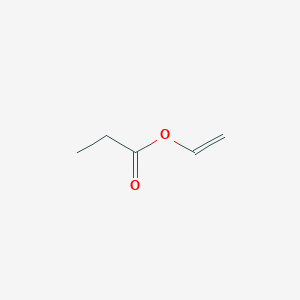
![Methyl 2-[2-(dimethylamino)ethoxy]benzoate](/img/structure/B91961.png)
